3-(2,6-Difluorophenyl)pyrrolidine hydrochloride 3-(2,6-Difluorophenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2095409-58-6
VCID: VC4091389
InChI: InChI=1S/C10H11F2N.ClH/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
SMILES: C1CNCC1C2=C(C=CC=C2F)F.Cl
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66

3-(2,6-Difluorophenyl)pyrrolidine hydrochloride

CAS No.: 2095409-58-6

Cat. No.: VC4091389

Molecular Formula: C10H12ClF2N

Molecular Weight: 219.66

* For research use only. Not for human or veterinary use.

3-(2,6-Difluorophenyl)pyrrolidine hydrochloride - 2095409-58-6

Specification

CAS No. 2095409-58-6
Molecular Formula C10H12ClF2N
Molecular Weight 219.66
IUPAC Name 3-(2,6-difluorophenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11F2N.ClH/c11-8-2-1-3-9(12)10(8)7-4-5-13-6-7;/h1-3,7,13H,4-6H2;1H
Standard InChI Key QIBUYRXIULZCMH-UHFFFAOYSA-N
SMILES C1CNCC1C2=C(C=CC=C2F)F.Cl
Canonical SMILES C1CNCC1C2=C(C=CC=C2F)F.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring (a saturated five-membered amine heterocycle) substituted at the 3-position with a 2,6-difluorophenyl group. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro and in vivo studies. Key structural identifiers include:

  • Molecular Formula: C₁₀H₁₂ClF₂N

  • Molecular Weight: 219.66 g/mol

  • SMILES: C1CNCC1C2=C(C=CC=C2F)F.Cl

  • InChIKey: QIBUYRXIULZCMH-UHFFFAOYSA-N .

The fluorine atoms at the 2- and 6-positions of the phenyl ring introduce steric and electronic effects. Fluorine’s high electronegativity withdraws electron density, potentially stabilizing charge interactions in biological systems. The meta fluorine arrangement also minimizes steric hindrance, allowing the phenyl group to adopt planar conformations favorable for binding .

Physicochemical Characteristics

Experimental and computational data provide insights into the compound’s behavior:

PropertyValue/Description
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
StabilityStable under inert conditions; hygroscopic
pKa (predicted)~8.5 (amine protonation)
LogP (logD)~1.2 (moderate lipophilicity)

The hydrochloride salt form significantly lowers the compound’s melting point compared to its free base, facilitating handling in synthetic workflows. Chromatographic analyses (HPLC) indicate ≥95% purity in commercially available batches, with residual solvents within acceptable limits .

Synthetic Methodologies

Industrial Synthesis

While detailed protocols for 3-(2,6-difluorophenyl)pyrrolidine hydrochloride are proprietary, analogous routes for difluorophenyl-pyrrolidine derivatives suggest a multi-step approach:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones to form the pyrrolidine core.

  • Friedel-Crafts Arylation: Introduction of the 2,6-difluorophenyl group via electrophilic aromatic substitution or transition metal-catalyzed coupling.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A patent for 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride (CN104672121A) highlights cost-effective modifications, such as substituting bromodifluorobenzene with 1,4-difluorobenzene and using sodium borohydride instead of lithium triethylborohydride. These adjustments improved yields from 37% to 56% while reducing reagent hazards .

Stereochemical Considerations

The 3-position substitution on the pyrrolidine ring introduces a chiral center. Enantioselective synthesis remains challenging, though asymmetric hydrogenation or enzymatic resolution may achieve high enantiomeric excess (e.e. >98%, as demonstrated in related compounds) .

Pharmaceutical and Biological Applications

Neurological Targets

Pyrrolidine derivatives are prominent in neuropharmacology due to their ability to cross the blood-brain barrier. The difluorophenyl moiety in 3-(2,6-difluorophenyl)pyrrolidine hydrochloride may enhance binding to neuronal nitric oxide synthase (nNOS), as seen in structurally similar inhibitors . In nNOS, fluorine atoms participate in hydrophobic interactions with active-site residues (e.g., Trp³⁸⁷), reducing nitric oxide production implicated in neurodegenerative diseases .

Enzyme Inhibition

The compound’s rigid pyrrolidine scaffold serves as a conformational constraint, improving selectivity for enzyme targets. For example, triazole-substituted prolyl difluoropyrrolidines exhibit potent activity against prolyl oligopeptidase (POP), a target for cognitive disorders .

Future Directions

Structural Optimization

  • Fluorine Isosteres: Replacing fluorine with trifluoromethyl or cyano groups may modulate potency.

  • Prodrug Strategies: Esterification of the amine to enhance bioavailability.

Target Validation

High-throughput screening against kinase libraries and GPCR panels could uncover novel therapeutic applications, such as oncology or inflammation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator